magainin G magainin G
Brand Name: Vulcanchem
CAS No.: 117682-76-5
VCID: VC0219482
InChI: InChI=1S/C117H187N31O28S/c1-14-66(7)95(146-91(152)45-51-122)115(174)126-60-92(153)132-76(39-25-29-47-118)103(162)141-84(55-73-35-21-17-22-36-73)110(169)139-82(53-64(3)4)109(168)142-86(57-75-59-125-63-127-75)111(170)145-89(62-150)114(173)130-69(10)99(158)134-78(41-27-31-49-120)104(163)136-79(42-28-32-50-121)105(164)140-83(54-72-33-19-16-20-34-72)108(167)129-68(9)98(157)133-77(40-26-30-48-119)102(161)128-70(11)101(160)138-85(56-74-37-23-18-24-38-74)113(172)147-94(65(5)6)116(175)131-71(12)100(159)135-80(43-44-93(154)155)107(166)148-96(67(8)15-2)117(176)137-81(46-52-177-13)106(165)143-87(58-90(123)151)112(171)144-88(61-149)97(124)156/h16-24,33-38,59,63-71,76-89,94-96,149-150H,14-15,25-32,39-58,60-62,118-122H2,1-13H3,(H2,123,151)(H2,124,156)(H,125,127)(H,126,174)(H,128,161)(H,129,167)(H,130,173)(H,131,175)(H,132,153)(H,133,157)(H,134,158)(H,135,159)(H,136,163)(H,137,176)(H,138,160)(H,139,169)(H,140,164)(H,141,162)(H,142,168)(H,143,165)(H,144,171)(H,145,170)(H,146,152)(H,147,172)(H,148,166)(H,154,155)/t66-,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1
SMILES: CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN
Molecular Formula: C117H187N31O28S
Molecular Weight: 2508 g/mol

magainin G

CAS No.: 117682-76-5

Main Products

VCID: VC0219482

Molecular Formula: C117H187N31O28S

Molecular Weight: 2508 g/mol

magainin G - 117682-76-5

CAS No. 117682-76-5
Product Name magainin G
Molecular Formula C117H187N31O28S
Molecular Weight 2508 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C117H187N31O28S/c1-14-66(7)95(146-91(152)45-51-122)115(174)126-60-92(153)132-76(39-25-29-47-118)103(162)141-84(55-73-35-21-17-22-36-73)110(169)139-82(53-64(3)4)109(168)142-86(57-75-59-125-63-127-75)111(170)145-89(62-150)114(173)130-69(10)99(158)134-78(41-27-31-49-120)104(163)136-79(42-28-32-50-121)105(164)140-83(54-72-33-19-16-20-34-72)108(167)129-68(9)98(157)133-77(40-26-30-48-119)102(161)128-70(11)101(160)138-85(56-74-37-23-18-24-38-74)113(172)147-94(65(5)6)116(175)131-71(12)100(159)135-80(43-44-93(154)155)107(166)148-96(67(8)15-2)117(176)137-81(46-52-177-13)106(165)143-87(58-90(123)151)112(171)144-88(61-149)97(124)156/h16-24,33-38,59,63-71,76-89,94-96,149-150H,14-15,25-32,39-58,60-62,118-122H2,1-13H3,(H2,123,151)(H2,124,156)(H,125,127)(H,126,174)(H,128,161)(H,129,167)(H,130,173)(H,131,175)(H,132,153)(H,133,157)(H,134,158)(H,135,159)(H,136,163)(H,137,176)(H,138,160)(H,139,169)(H,140,164)(H,141,162)(H,142,168)(H,143,165)(H,144,171)(H,145,170)(H,146,152)(H,147,172)(H,148,166)(H,154,155)/t66-,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1
Standard InChIKey MGYZVMMHKLKEHR-QTRCTKFUSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CCN
SMILES CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN
Canonical SMILES CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN
Sequence XIGKFLHSAKKFAKAFVAEIMNS
Synonyms magainin G
PubChem Compound 16132425
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator